molecular formula C19H22N2O2 B6621339 3-[[(3,4-Dimethoxyphenyl)methyl-ethylamino]methyl]benzonitrile

3-[[(3,4-Dimethoxyphenyl)methyl-ethylamino]methyl]benzonitrile

Cat. No.: B6621339
M. Wt: 310.4 g/mol
InChI Key: SQBMSAAHRRLUER-UHFFFAOYSA-N
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Description

3-[[(3,4-Dimethoxyphenyl)methyl-ethylamino]methyl]benzonitrile is a complex organic compound characterized by its unique molecular structure. This compound is part of the benzonitrile family and contains functional groups such as methoxy, ethylamino, and cyano groups. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-[[(3,4-dimethoxyphenyl)methyl-ethylamino]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-4-21(13-16-7-5-6-15(10-16)12-20)14-17-8-9-18(22-2)19(11-17)23-3/h5-11H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBMSAAHRRLUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)C#N)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[[(3,4-Dimethoxyphenyl)methyl-ethylamino]methyl]benzonitrile typically involves multi-step organic reactions. One common approach is the reaction of 3,4-dimethoxybenzaldehyde with ethylamine to form an intermediate imine, which is then further reacted with a cyano group donor to yield the final product. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-[[(3,4-Dimethoxyphenyl)methyl-ethylamino]methyl]benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium cyanide (KCN).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various cyano-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-[[(3,4-Dimethoxyphenyl)methyl-ethylamino]methyl]benzonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in the development of advanced materials.

Mechanism of Action

The mechanism by which 3-[[(3,4-Dimethoxyphenyl)methyl-ethylamino]methyl]benzonitrile exerts its effects depends on its molecular targets and pathways. The cyano group can interact with biological targets, such as enzymes or receptors, leading to specific biochemical reactions. The methoxy and ethylamino groups may enhance the compound's solubility and binding affinity, contributing to its overall biological activity.

Comparison with Similar Compounds

  • 3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the cyano group, resulting in different chemical properties and biological activities.

  • Benzonitrile derivatives: Other benzonitrile derivatives with different substituents may exhibit varying reactivity and applications.

Uniqueness: 3-[[(3,4-Dimethoxyphenyl)methyl-ethylamino]methyl]benzonitrile stands out due to its combination of functional groups, which provides a unique balance of reactivity and stability. This makes it a valuable compound in both research and industrial applications.

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